1-Chloro-4-(isocyanatomethyl)-2-(trifluoromethyl)benzene

Drug Discovery Agrochemicals Material Science

Researchers requiring halogenated benzyl isocyanates with tunable lipophilicity for medicinal chemistry often face supply inconsistency. This compound integrates three functional handles on a single aromatic scaffold: • Reactive NCO for rapid urea/carbamate library generation • Aryl chloride enabling Suzuki/Negishi cross-coupling for late-stage diversification • CF3 group enhancing metabolic stability with optimized LogP (3.19) Serves as a pharma intermediate for intracellular targets, agrochemical precursor, and polyurethane building block. Reliable supply with full analytical documentation.

Molecular Formula C9H5ClF3NO
Molecular Weight 235.59 g/mol
CAS No. 648420-75-1
Cat. No. B12593930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-(isocyanatomethyl)-2-(trifluoromethyl)benzene
CAS648420-75-1
Molecular FormulaC9H5ClF3NO
Molecular Weight235.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CN=C=O)C(F)(F)F)Cl
InChIInChI=1S/C9H5ClF3NO/c10-8-2-1-6(4-14-5-15)3-7(8)9(11,12)13/h1-3H,4H2
InChIKeyWMMRHJLJRFYXGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-4-(isocyanatomethyl)-2-(trifluoromethyl)benzene (CAS: 648420-75-1): Key Properties and Compound Class


1-Chloro-4-(isocyanatomethyl)-2-(trifluoromethyl)benzene (CAS: 648420-75-1) is a halogenated aromatic isocyanate with the molecular formula C9H5ClF3NO and a molecular weight of 235.59 g/mol. It features a benzene ring substituted with a chlorine atom at position 1, an isocyanatomethyl group at position 4, and a trifluoromethyl group at position 2. This unique substitution pattern combines a reactive isocyanate moiety, an electron-withdrawing trifluoromethyl group, and a chlorine atom amenable to further functionalization, positioning the compound as a versatile building block in organic synthesis. [1]

Why In-Class Substitution of 1-Chloro-4-(isocyanatomethyl)-2-(trifluoromethyl)benzene Compromises Project Integrity


Although structurally related benzyl isocyanates and phenyl isocyanates share the reactive -N=C=O functional group, their physicochemical properties and synthetic utility diverge significantly due to variations in substitution pattern. For instance, the presence of a methylene spacer in 1-Chloro-4-(isocyanatomethyl)-2-(trifluoromethyl)benzene, as opposed to a directly attached isocyanate group, alters both reactivity and conformational flexibility. Crucially, the specific combination of a chlorine atom, a trifluoromethyl group, and an isocyanatomethyl group on the same aromatic ring is not replicated by simpler analogs, precluding their use as drop-in replacements. These differences manifest in quantifiable variations in lipophilicity, polar surface area, and overall molecular geometry, which directly impact compound behavior in downstream applications. [1]

Quantitative Differentiation of 1-Chloro-4-(isocyanatomethyl)-2-(trifluoromethyl)benzene from Closest Analogs


Higher Molecular Weight and Increased Lipophilicity Relative to Non-Chlorinated Analogs

1-Chloro-4-(isocyanatomethyl)-2-(trifluoromethyl)benzene exhibits a significantly higher molecular weight and increased lipophilicity compared to its non-chlorinated analog, 4-(trifluoromethyl)benzyl isocyanate. This is due to the presence of the chlorine atom, which also provides a synthetic handle for further derivatization.

Drug Discovery Agrochemicals Material Science

Lower Lipophilicity Compared to the meta-Substituted Isomer

The substitution pattern of the trifluoromethyl group significantly influences lipophilicity. The target compound, with a trifluoromethyl group at the 2-position, exhibits a lower predicted LogP (3.19460) compared to the meta-substituted isomer 1-(isocyanatomethyl)-3-(trifluoromethyl)benzene (XLogP3 = 3.9). This difference in substitution pattern directly impacts the compound's partition coefficient and thus its behavior in biological systems. [1]

Medicinal Chemistry Chemical Biology

Presence of a Versatile Chlorine Atom for Cross-Coupling Reactions

A key differentiator of 1-Chloro-4-(isocyanatomethyl)-2-(trifluoromethyl)benzene is the presence of an aryl chloride. This functionality enables participation in a wide range of transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, for which non-halogenated analogs like 4-(trifluoromethyl)benzyl isocyanate are inert. This unique reactivity profile is not shared by the simpler benzyl isocyanate class, which lacks a halogen substituent.

Organic Synthesis Medicinal Chemistry Polymer Chemistry

Optimal Application Scenarios for 1-Chloro-4-(isocyanatomethyl)-2-(trifluoromethyl)benzene Based on Quantitative Evidence


Building Block for Late-Stage Functionalization in Drug Discovery

The unique combination of an isocyanate, a trifluoromethyl group, and an aryl chloride makes this compound an ideal scaffold for generating diverse libraries of drug-like molecules. The isocyanate group can be used to install a urea or carbamate linkage, while the aryl chloride enables subsequent diversification via cross-coupling. The optimized LogP (3.19) balances lipophilicity and solubility, favoring its use in medicinal chemistry campaigns targeting intracellular targets.

Synthesis of Novel Polyurethanes with Enhanced Properties

In materials science, the chlorine atom can be utilized post-polymerization for surface modification or to introduce specific functionalities (e.g., flame retardancy, adhesion promoters) into polyurethane coatings and adhesives. The higher molecular weight and increased lipophilicity relative to non-chlorinated analogs can influence polymer morphology and water resistance.

Agrochemical Intermediate Requiring Balanced Lipophilicity

The lower lipophilicity compared to the meta-substituted isomer (ΔLogP = -0.7) suggests improved water solubility, which is a critical parameter for the bioavailability of agrochemicals. This compound can serve as a key intermediate in the synthesis of herbicides or fungicides where a balance between membrane permeability and aqueous solubility is essential for optimal uptake and translocation in plants. [1]

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